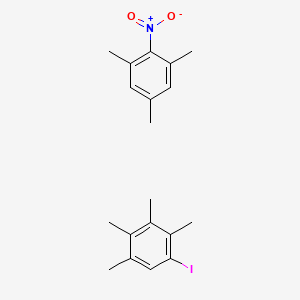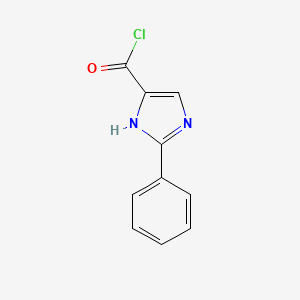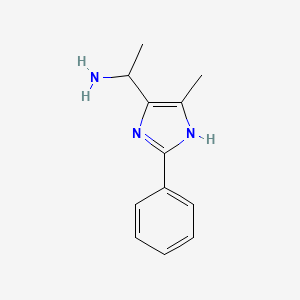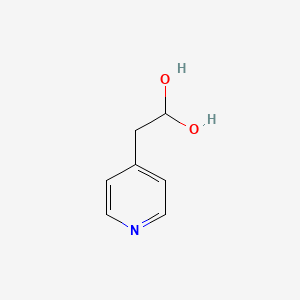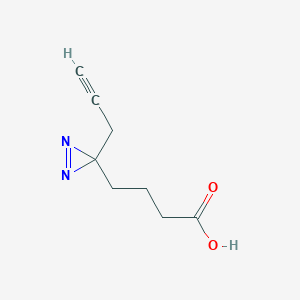
4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid is a synthetic organic compound characterized by the presence of a diazirine ring and a butanoic acid moiety The diazirine ring is a three-membered ring containing two nitrogen atoms and one carbon atom, which is known for its photo-reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the cyclization of an appropriate precursor, such as an azide or a diazo compound, under specific reaction conditions.
Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the prop-2-yn-1-yl moiety.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions, such as oxidation or hydrolysis, to convert an intermediate compound into the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a photoaffinity label, which allows researchers to study the interactions between molecules by forming covalent bonds upon exposure to light.
Biology: In biological research, the compound is used to investigate protein-ligand interactions, enzyme mechanisms, and cellular processes.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can insert into various chemical bonds, forming covalent linkages with target molecules. This reactivity makes the compound useful for studying molecular interactions and identifying binding sites.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid include other diazirine-containing compounds, such as:
- 3-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)pentanoic acid
- 2-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)acetic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the diazirine ring allows for photo-reactivity, while the butanoic acid moiety provides solubility and reactivity in various chemical environments. This combination makes the compound particularly valuable for applications in photoaffinity labeling and molecular interaction studies.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
4-(3-prop-2-ynyldiazirin-3-yl)butanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-2-5-8(9-10-8)6-3-4-7(11)12/h1H,3-6H2,(H,11,12) |
Clave InChI |
POHUEGUQFKCPCI-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1(N=N1)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



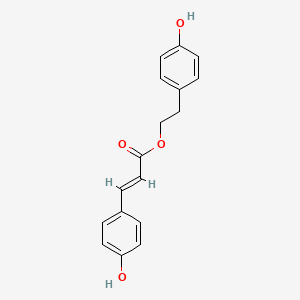
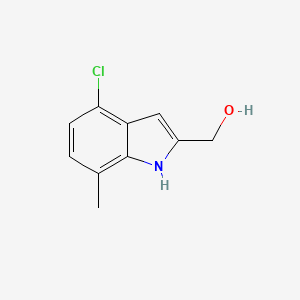



![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one](/img/structure/B12824908.png)

![2-[(Z)-[3-[(Z)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B12824913.png)
![3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide](/img/structure/B12824939.png)
